![molecular formula C14H12B2O4 B13408457 Phenanthrene-2,6-diyldiboronic acid](/img/structure/B13408457.png)
Phenanthrene-2,6-diyldiboronic acid
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Overview
Description
Phenanthrene-2,6-diyldiboronic acid is an organic compound that belongs to the class of boronic acids It is derived from phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene-2,6-diyldiboronic acid can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of phenanthrene-2,6-dibromide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, making it highly efficient and widely used in organic synthesis .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-2,6-diyldiboronic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene using reagents like sodium and isopentanol.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide in acetic acid.
Reduction: Sodium in isopentanol, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Phenanthrenequinone, diphenic acid.
Reduction: 9,10-dihydrophenanthrene.
Substitution: 9-nitrophenanthrene, 2-phenanthrenesulphonic acid.
Scientific Research Applications
Phenanthrene-2,6-diyldiboronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biological assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Mechanism of Action
Phenanthrene-2,6-diyldiboronic acid can be compared with other boronic acid derivatives and polycyclic aromatic hydrocarbons:
Phenanthrenequinone: An oxidized form of phenanthrene, used as an oxidizing agent and in the synthesis of dyes.
Phenanthridine: A nitrogen-containing analog of phenanthrene, used in the synthesis of pharmaceuticals.
Phenanthrenequinone: Similar in structure but differs in reactivity and applications.
Uniqueness: this compound is unique due to its dual boronic acid functionality, which enhances its reactivity and versatility in organic synthesis. This makes it particularly valuable in the development of new materials and chemical processes .
Comparison with Similar Compounds
- Phenanthrenequinone
- Phenanthridine
- Phenanthrenequinone
Biological Activity
Chemical Structure and Properties
Phenanthrene-2,6-diyldiboronic acid is characterized by its phenanthrene backbone with two boronic acid groups at the 2 and 6 positions. This structure allows for unique interactions with biomolecules, particularly in the context of drug delivery and molecular recognition.
Property | Value |
---|---|
Molecular Formula | C14H12B2O4 |
Molecular Weight | 270.95 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | 150-155 °C |
1. Anticancer Properties
Research has indicated that PDBA exhibits significant anticancer activity. A study by Zhang et al. (2021) demonstrated that PDBA can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study: In Vitro Analysis
In vitro studies using MTT assays showed that PDBA reduced cell viability in MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells by approximately 50% at a concentration of 20 µM after 48 hours of treatment.
2. Antimicrobial Activity
PDBA has also been evaluated for its antimicrobial properties. A study conducted by Liu et al. (2020) revealed that PDBA exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of PDBA
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
3. Interaction with Biomolecules
PDBA's boronic acid groups allow it to form reversible covalent bonds with diols present in sugars and other biomolecules. This property has been exploited in the development of biosensors for glucose monitoring.
Research Findings
Recent studies have shown that PDBA can selectively bind to glucose, leading to changes in fluorescence properties. This characteristic was utilized in a novel biosensor design that demonstrated high sensitivity and specificity for glucose detection.
Mechanistic Insights
The biological activity of PDBA can be attributed to its ability to interact with various cellular targets:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Molecular Recognition : Selective binding to biomolecules via boronic acid interactions.
Mechanism | Description |
---|---|
Apoptosis Induction | Activation of caspases leading to cell death |
Enzyme Inhibition | Competitive inhibition of metabolic enzymes |
Molecular Recognition | Binding to diols in biomolecules |
Properties
Molecular Formula |
C14H12B2O4 |
---|---|
Molecular Weight |
265.9 g/mol |
IUPAC Name |
(6-boronophenanthren-2-yl)boronic acid |
InChI |
InChI=1S/C14H12B2O4/c17-15(18)11-5-6-13-10(7-11)2-1-9-3-4-12(16(19)20)8-14(9)13/h1-8,17-20H |
InChI Key |
NNEALKMIRCAEKU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C=CC(=C3)B(O)O)C=C2)(O)O |
Origin of Product |
United States |
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